molecular formula C8H6N2OS B1270349 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde CAS No. 26033-27-2

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1270349
CAS No.: 26033-27-2
M. Wt: 178.21 g/mol
InChI Key: DDQIKYLVCQKLHT-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde: is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene is known for its aromatic properties and is often used in the synthesis of pharmaceuticals and organic materials. Pyrazole, on the other hand, is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosinase, where it acts as a competitive inhibitor. This interaction is significant in the context of anti-melanogenesis properties, as it inhibits the enzyme’s activity, thereby reducing melanin production . Additionally, this compound has been observed to interact with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, this compound inhibits tyrosinase activity, leading to a decrease in melanin synthesis . Furthermore, it affects the expression of genes involved in oxidative stress response and apoptosis, thereby modulating cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity by preventing substrate access . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity, as it determines the concentration at target sites and potential off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed to localize in mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its therapeutic potential by ensuring its presence at the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the pyrazole ring.

    1H-Pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the thiophene ring.

    3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQIKYLVCQKLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353208
Record name 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26033-27-2
Record name 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

A1: this compound can be synthesized through the Vilsmeier-Haack reaction. [] This involves reacting appropriately substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent under controlled conditions. [] This method allows for the regioselective formation of the desired aldehyde. [] Another method involves the condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []

Q2: What biological activities have been reported for this compound and its derivatives?

A2: Derivatives of this compound, specifically those containing a pyrrolone moiety, have shown promising anti-proliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines in vitro. [] Other studies have explored the antimicrobial activity of this compound analogs. [] These compounds demonstrated varying degrees of susceptibility against different bacterial and fungal species. []

Q3: How has this compound been used in the synthesis of other compounds?

A3: this compound serves as a valuable building block for generating diverse heterocyclic compounds. For example, it acts as a starting material in the synthesis of pyrrolone derivatives bearing a 1,3-diphenylpyrazole moiety. [] This is achieved by reacting the acid hydrazide derived from a pyrazolyl-2(3H)-furanone with this compound, alongside other carbonyl reagents. [] This highlights the compound's versatility in constructing more complex molecules with potential biological applications.

Q4: What characterization techniques have been employed to confirm the structure of this compound and its derivatives?

A4: Various spectroscopic and analytical techniques are used to characterize this compound and its derivatives. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. [] In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of the synthesized compounds. [] Elemental analysis is also used to confirm the elemental composition of the synthesized compounds. []

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